2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid
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Overview
Description
2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid is unique due to its specific functional groups and the resulting biological activities.
Properties
IUPAC Name |
2-(2-methylpropyl)-1-oxo-9H-pyrido[3,4-b]indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-9(2)7-18-8-11(16(20)21)13-10-5-3-4-6-12(10)17-14(13)15(18)19/h3-6,8-9,17H,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLWQOCTIXHBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C1=O)NC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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